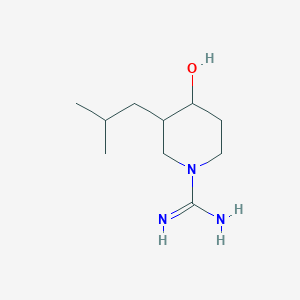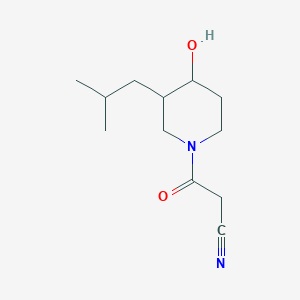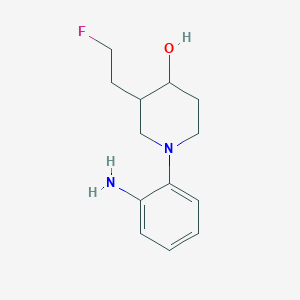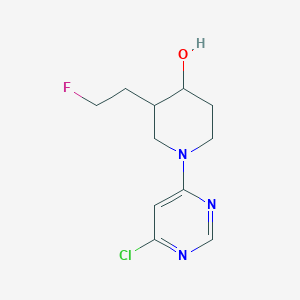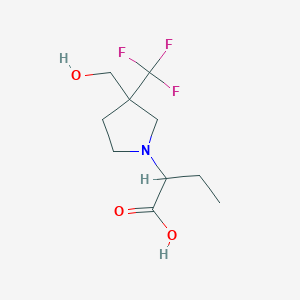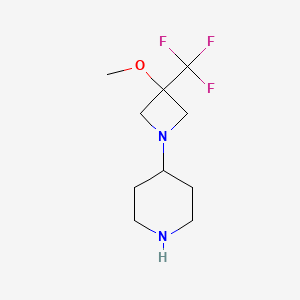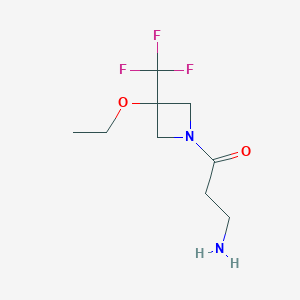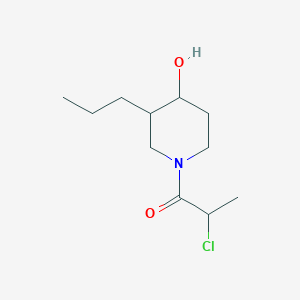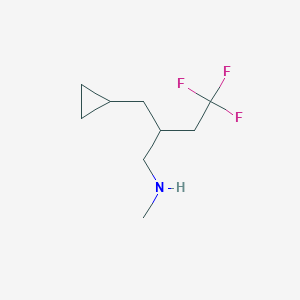
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine
Overview
Description
The compound “2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine” is a complex organic molecule. It contains a cyclopropyl group, a trifluoro group, and an amine group. The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity . The trifluoro group consists of three fluorine atoms attached to a single carbon, which can greatly influence the compound’s reactivity and physical properties due to the high electronegativity of fluorine. The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the cyclopropyl, trifluoro, and amine groups. The cyclopropyl group is known to impart strain to the molecule, which can influence its reactivity . The trifluoro group, being highly electronegative, would create a polar region in the molecule. The amine group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl group is known for its ring strain and reactivity . The trifluoro group can undergo various reactions due to the presence of highly electronegative fluorine atoms. The amine group, being a basic functional group, can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoro group could increase the compound’s stability and lipophilicity. The amine group could influence the compound’s solubility in water .Scientific Research Applications
Organic Synthesis
The cyclopropylmethyl group in this compound can provide exceptional stability to carbocations due to its ability to conjugate and pass mesomeric effects similar to a double bond . This makes it a valuable intermediate in the synthesis of complex organic molecules, where the formation of stable carbocations is crucial.
Mechanism of Action
Target of Action
Many chemical compounds exert their effects by interacting with specific proteins or enzymes in the body, known as their targets. These targets can include receptors, ion channels, or enzymes involved in critical biochemical pathways .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, inhibiting the function of an enzyme, or modulating the activity of a receptor .
Biochemical Pathways
Once a compound interacts with its target, it can influence various biochemical pathways. This could involve altering signal transduction pathways, affecting gene expression, or disrupting metabolic processes .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetic properties .
Result of Action
The ultimate effects of the compound will depend on its mode of action and the biochemical pathways it influences. This could range from inducing cell death in cancer cells to reducing inflammation or pain .
Action Environment
The efficacy and stability of a compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules or compounds. Additionally, a compound’s action can be affected by the specific biological environment it is in, such as the type of tissue or cell .
properties
IUPAC Name |
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-13-6-8(4-7-2-3-7)5-9(10,11)12/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFWCZWWTZKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)
